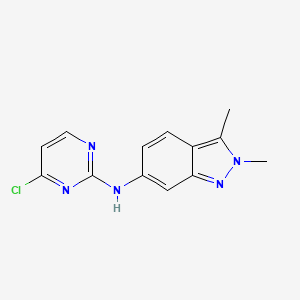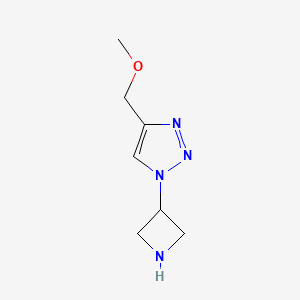
1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole, or AZT-3-MOM, is an azetidine-based heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry. AZT-3-MOM is a member of the azetidines, a class of compounds that have been used as precursors in the synthesis of drugs and other biologically active compounds. AZT-3-MOM has been found to have promising biological activity, including antiviral and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Anti-tubercular Activity
Research has identified azetidinone derivatives, including those related to triazole compounds, as promising candidates for anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis through the development of novel therapeutic agents (Thomas, George, & Harindran, 2014).
Antimicrobial Activity
Synthesized triazole derivatives have been shown to exhibit significant antimicrobial activity. This includes the development of novel benzyl/aryl-triazole derivatives for combating microbial infections by targeting various bacterial strains. These compounds are evaluated based on their ability to inhibit microbial growth, suggesting their utility in creating new antibiotics or antiseptic agents (Reddy, P. Reddy, Goud, Rao, Premkumar, & Supriya, 2016).
Anti-inflammatory and Anti-nociceptive Agents
Research into novel triazole derivatives has also explored their potential as anti-inflammatory and anti-nociceptive agents. These studies aim to develop new pain relief and anti-inflammatory medications by synthesizing compounds with targeted therapeutic effects (Rajasekaran & Rajagopal, 2009).
Antifungal and Anticonvulsant Evaluation
Novel triazole compounds have been synthesized and evaluated for their antifungal and anticonvulsant properties. This research contributes to the search for effective treatments against fungal infections and seizure disorders, showcasing the diverse pharmacological applications of triazole derivatives (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticancer Activity
The development of aziridine-1,2,3-triazole hybrid derivatives has been investigated for their anticancer activity. These compounds have been tested against human leukemia and hepatoma cells, highlighting the potential of triazole derivatives in cancer therapy (Dong, Wu, Gao, 2017).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-6-4-11(10-9-6)7-2-8-3-7/h4,7-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUTNYCMYPUEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)
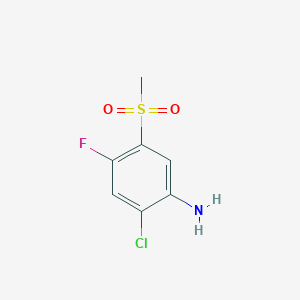
![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)
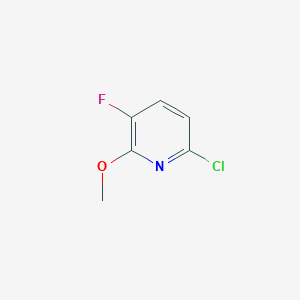
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)

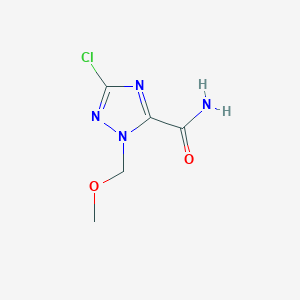
![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

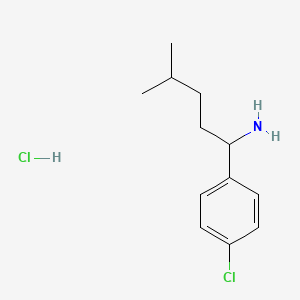
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
